6-(3-Hydroxyphenyl)-1-naphthol
Description
6-(3-Hydroxyphenyl)-1-naphthol is a naphthalene derivative featuring a hydroxyl group at position 1 of the naphthalene ring and a 3-hydroxyphenyl substituent at position 6. This structural arrangement distinguishes it from simpler naphthols (e.g., 1-naphthol) and introduces enhanced polarity due to the additional phenolic group.
Properties
Molecular Formula |
C16H12O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
6-(3-hydroxyphenyl)naphthalen-1-ol |
InChI |
InChI=1S/C16H12O2/c17-14-5-1-3-11(10-14)12-7-8-15-13(9-12)4-2-6-16(15)18/h1-10,17-18H |
InChI Key |
HXKYTCGOCJUQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)C(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Hydroxy-phenyl)-naphthalen-1-ol can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated naphthalene under palladium catalysis.
Hydrolysis of Esters: Another approach involves the hydrolysis of ester derivatives of naphthalene and phenol, followed by cyclization to form the desired compound.
Industrial Production Methods: Industrial production of 6-(3-Hydroxy-phenyl)-naphthalen-1-ol often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: 6-(3-Hydroxy-phenyl)-naphthalen-1-ol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a naphthalene derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxy group can be replaced by other substituents such as halogens or alkyl groups.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Naphthalene derivatives.
Substitution Products: Halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
6-(3-Hydroxy-phenyl)-naphthalen-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(3-Hydroxy-phenyl)-naphthalen-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Physical Properties
Key Differences:
- Substituent Effects: The 3-hydroxyphenyl group at position 6 introduces steric hindrance and increases polarity compared to unsubstituted 1-naphthol. This contrasts with smaller substituents like chloro (4-chloro-1-naphthol) or methoxy (6-methoxy-1-naphthol), which minimally alter steric bulk .
- Melting Points: Discrepancies exist in reported melting points for 1-naphthol: 94°C () vs. 122.35°C (). This may reflect differences in measurement methods or purity. For 6-(3-Hydroxyphenyl)-1-naphthol, the bulky substituent likely raises the melting point compared to 1-naphthol, similar to brominated derivatives (e.g., 1:6-dibromo-p-naphthol, m.p. 126–127°C) .
Table 1: Structural Comparison
| Compound | Substituent(s) | Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 3-Hydroxyphenyl | 6 | C₁₆H₁₂O₂ | 236.27 |
| 1-Naphthol | -OH | 1 | C₁₀H₈O | 144.17 |
| 4-Chloro-1-naphthol | -Cl | 4 | C₁₀H₇ClO | 178.62 |
| 6-Methoxy-1-naphthol | -OCH₃ | 6 | C₁₁H₁₀O₂ | 174.20 |
| 4-(Phenylazo)-1-naphthol | -N=N-Ph | 4 | C₁₆H₁₂N₂O | 248.28 |
Table 2: Physical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
|---|---|---|---|
| 1-Naphthol | 94 [8] / 122.35 [7]* | 278 [8] | Low [11] |
| 4-Chloro-1-naphthol | Not reported [3] | - | Low [3] |
| 6-Methoxy-1-naphthol | Not reported [9] | - | Low [9] |
| 4-(Phenylazo)-1-naphthol | - | 391.35 [14] | Low [14] |
*Discrepancy noted; suggests some literature values for 1-naphthol are erroneous.
Reactivity in Chemical Reactions
- Fluorination: 1-Naphthol reacts with F-TEDA-BF₄ to yield fluorinated isomers (positions 5, 6, 8, 9) with efficiency influenced by ionic liquids (e.g., [Bmim][BF₄] vs. [Bmim][OTf]) . The 3-hydroxyphenyl group in this compound would likely block fluorination at position 6, altering product distribution.
- Enzyme Interactions: 1-Naphthol is metabolized by Pseudomonas spp. (Km = 9.1 µM), while 4-chloro-1-naphthol shows higher affinity (Km = 2.3 µM). The bulky 3-hydroxyphenyl substituent in this compound may reduce enzymatic binding efficiency .
Table 3: Reactivity in Fluorination
Environmental Impact
1-Naphthol is rarely detected in groundwater (quantitation limit: 1 µg/L), suggesting moderate environmental persistence . The bulky 3-hydroxyphenyl group in this compound may further reduce mobility, though biodegradation studies are needed.
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